(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
(2Z)-2-[(3-Methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a conjugated indenone derivative featuring a methyl-substituted thiophene moiety. The (2Z) stereodescriptor specifies the geometry of the exocyclic double bond between the indenone core and the thiophene ring. This compound belongs to a class of α,β-unsaturated ketones known for their planar, conjugated systems, which are critical for electronic properties such as light absorption and charge transfer .
Properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16OS/c1-14-11-12-23-19(14)13-18-20(15-7-3-2-4-8-15)16-9-5-6-10-17(16)21(18)22/h2-13,20H,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZTXSSTTRDXMK-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-phenyl-2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and the formation of saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, where reagents like bromine or chlorinating agents can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
Table 1: Key Structural Differences in Indenone Derivatives
- Substituent Effects: Electron-Donating Groups: The 3-methyl group on the thiophene ring in the target compound provides steric hindrance and mild electron-donating effects, stabilizing the conjugated system . Fluorine (in ) introduces electronegativity, altering electronic density and dipole moments. Oxygen-Containing Groups: Methoxy and phenoxy substituents (e.g., ) improve solubility in polar solvents and may influence hydrogen-bonding capabilities.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability : Brominated derivatives (e.g., ) exhibit higher predicted boiling points due to increased molecular mass and halogen-related van der Waals forces.
- Solubility: Methoxy/phenoxy groups () enhance polarity and solubility in dimethylformamide (DMF), whereas thiophene-methyl groups favor solubility in dimethyl sulfoxide (DMSO).
Biological Activity
The compound (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one , often referred to as a derivative of indanone, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 325.45 g/mol. The structure features a thiophene ring, which contributes to its unique properties and biological activities.
Research indicates that this compound exhibits antioxidant and anti-inflammatory properties. It may act through the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.
- Antioxidant Activity : The presence of the thiophene moiety is believed to enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit the expression of pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro.
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 25 | ROS generation |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in cell viability in HeLa cells, with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce apoptosis via mitochondrial pathways.
- Anti-inflammatory Study : An investigation into the anti-inflammatory potential revealed that this compound reduced TNF-alpha levels by approximately 40% in LPS-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
